2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
“2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one” is a chemical compound with the molecular formula C8H8N2OS2 . It’s been investigated for its analgesic, anti-inflammatory, and antibacterial activities .
Synthesis Analysis
The starting material 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one was synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene by a novel innovative route . A new series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-ones were synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one with different aldehydes and ketones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4(3h)-one core with two methyl groups attached to the thiophene ring and a mercapto group attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 212.3 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, and topological polar surface area are also available .Scientific Research Applications
Synthesis and Biological Activities
A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized for potential use as analgesic and anti-inflammatory agents. These compounds, including AS1 and AS3, showed significant analgesic and anti-inflammatory activities, comparable to diclofenac sodium, a standard reference (Alagarsamy, Vijayakumar, & Solomon, 2007). Another study synthesized similar compounds, reporting potent analgesic activities and mild ulcerogenic potential compared to aspirin (Alagarsamy, Shankar, & Solomon, 2007).
Chemical Synthesis Innovations
The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines hasbeen investigated, resulting in various 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. This innovative method demonstrates the potential for efficient synthesis in organic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial and Anticancer Properties
Research has also shown that derivatives of 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one possess antimicrobial and anticancer properties. For example, some novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, evaluated for cytotoxicity against various cancer cell lines, demonstrated significant cytotoxicity. This suggests potential applications in cancer treatment and pharmacology (Mavrova et al., 2016). Similarly, a study on novel thieno[2,3-d]pyrimidin-4(3H)-ones revealed excellent fungicidal activities against various fungi, indicating potential use in antifungal therapies (Hu, Zheng, Ruan, & Ding, 2008).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones have been analyzed using X-ray diffraction, providing valuable insights into their chemical structure and potential applications in material science and molecular engineering (Tashkhodzhaev et al., 2001).
Properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYPEIFPBHUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=S)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353974 | |
Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38201-64-8 | |
Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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